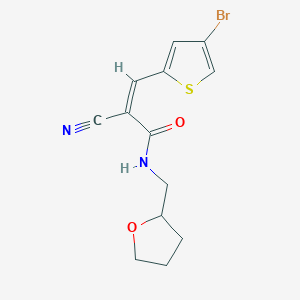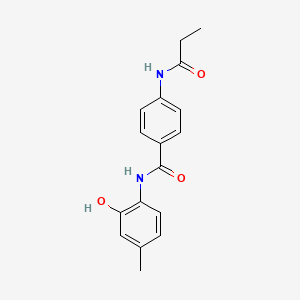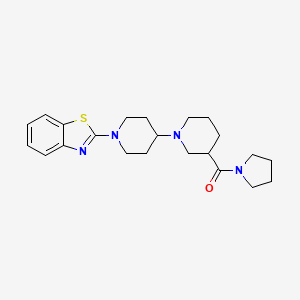
3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of acrylamide derivatives, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C, by targeting viral proteases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. In addition, this compound has been shown to inhibit viral replication by blocking the activity of viral proteases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. This compound is also soluble in a variety of solvents, which makes it easy to use in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide. One direction is to further explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and its potential use in the treatment of various types of cancer. In addition, further studies are needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo, which will be important for its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with malononitrile in the presence of a base to form 3-(4-bromo-2-thienyl)-2-cyanoacrylic acid. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to form this compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer and leukemia. In addition, this compound has been shown to have anti-viral properties and has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c14-10-5-12(19-8-10)4-9(6-15)13(17)16-7-11-2-1-3-18-11/h4-5,8,11H,1-3,7H2,(H,16,17)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAPDBDCDFZJJM-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC(=CS2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=CC(=CS2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367831.png)
![5-{2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5367838.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-2-ethylpiperidine](/img/structure/B5367839.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5367853.png)

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367856.png)

![(5-chloro-2-methoxyphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5367866.png)
![3-fluoro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5367871.png)

![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B5367880.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)
![4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5367889.png)
